molecular formula C12H11FN2O3 B8380912 Ethyl 3-(3-Fluoro-2-pyridyl)-5-methylisoxazole-4-carboxylate

Ethyl 3-(3-Fluoro-2-pyridyl)-5-methylisoxazole-4-carboxylate

Cat. No.: B8380912
M. Wt: 250.23 g/mol
InChI Key: XIILTLKJLHIGLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(3-Fluoro-2-pyridyl)-5-methylisoxazole-4-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives This compound is characterized by the presence of a fluorinated pyridine ring, an isoxazole ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-Fluoro-2-pyridyl)-5-methylisoxazole-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Fluorinated Pyridine Intermediate: The starting material, 3-fluoropyridine, undergoes a series of reactions to introduce functional groups necessary for further transformations.

    Construction of the Isoxazole Ring: The intermediate is then subjected to cyclization reactions to form the isoxazole ring. This step often involves the use of reagents such as hydroxylamine and acetic acid.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-Fluoro-2-pyridyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups such as amines or thiols.

Scientific Research Applications

Ethyl 3-(3-Fluoro-2-pyridyl)-5-methylisoxazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-Fluoro-2-pyridyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The fluorinated pyridine ring and isoxazole moiety are believed to play key roles in its biological activity. These structural features allow the compound to interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3-(3-Fluoro-2-pyridyl)-5-methylisoxazole-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-(2-Pyridyl)-5-methylisoxazole-4-carboxylate: Lacks the fluorine atom, which may result in different biological activities.

    Mthis compound: Has a methyl ester group instead of an ethyl ester, which can affect its reactivity and solubility.

    3-(3-Fluoro-2-pyridyl)-5-methylisoxazole-4-carboxylic acid: The free carboxylic acid form, which may have different pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H11FN2O3

Molecular Weight

250.23 g/mol

IUPAC Name

ethyl 3-(3-fluoropyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C12H11FN2O3/c1-3-17-12(16)9-7(2)18-15-11(9)10-8(13)5-4-6-14-10/h4-6H,3H2,1-2H3

InChI Key

XIILTLKJLHIGLE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=C(C=CC=N2)F)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dissolve 3-fluoropyridine-2-carboxaldehyde oxime (2.55 g, 0.018 mol) in N,N-dimethylformamide (20 mL). Add N-chlorosuccinimide (2.71 g, 0.02 mol) in small portions and stir for 6 h at ambient temperature. Pour into water and extracte with ethyl acetate. Wash the combined extracts with water and dry over sodium sulfate. Concentrate in vacuo to give crude product. Use without further purification. MS(FD): M+ 174.0, 175.9 m/z. Combine this material with ethyl-2-butynoate (5.30 mL, 0.046 mol) in diethyl ether (200 mL) under a nitrogen atmosphere. Add triethylamine (3.29 mL, 0.024 mol) in a dropwise manner and stir over a weekend at ambient temperature. Quench the mixture with water and extract with ethyl acetate. Dry the combined extracts over sodium sulfate and concentrate. Elute over silica gel with methanol/dichloromethane to give the desired isoxazole (0.52 g, 11%). ES(ES): (M+1)+ 251.0, 252.0 m/z.
Name
3-fluoropyridine-2-carboxaldehyde oxime
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.71 g
Type
reactant
Reaction Step Two
Quantity
5.3 mL
Type
reactant
Reaction Step Three
Quantity
3.29 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
11%

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